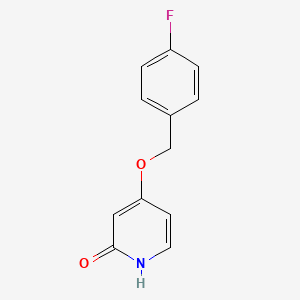

4-(4-Fluorobenzyloxy)-1h-pyridin-2-one

Description

Properties

IUPAC Name |

4-[(4-fluorophenyl)methoxy]-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2/c13-10-3-1-9(2-4-10)8-16-11-5-6-14-12(15)7-11/h1-7H,8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOJUQBGIVXKAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC(=O)NC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Fluorobenzyloxy 1h Pyridin 2 One and Its Structural Analogs

Established Reaction Pathways for Pyridinone Core Synthesis

The formation of the foundational pyridinone ring can be achieved through various synthetic approaches. These generally involve the cyclization of acyclic precursors or the modification of existing ring systems.

General Condensation Reactions for Pyridinone Formation

Condensation reactions are a cornerstone for constructing the pyridinone scaffold. These reactions typically involve the combination of smaller, readily available molecules to build the heterocyclic ring in a convergent manner. acsgcipr.org Two primary approaches are the Hantzsch-type synthesis, which yields a dihydropyridine that requires a subsequent oxidation step, and methods like the Guareschi-Thorpe or Bohlmann-Rahtz syntheses, which directly produce the aromatic pyridinone. acsgcipr.org

Common strategies often employ multicomponent reactions (MCRs) where precursors are combined in a single step. acsgcipr.org For instance, a one-pot synthesis of 2-(1H)-pyridinones can be achieved from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a primary amine, using L-proline as a catalyst. nih.gov Another approach involves the condensation of ethyl acetoacetate with diethyl malonate in aqueous ammonia to form an ethyl 4-hydroxy-2-pyridinone-3-carboxylate intermediate. nih.gov The Chichibabin pyridine (B92270) synthesis, a well-established method, utilizes the condensation of aldehydes and ketones with ammonia or its derivatives to form the pyridine ring, though it can sometimes suffer from lower yields. wikipedia.org

| Reaction Name | Precursors | Product Type | Key Features |

| Hantzsch Synthesis | Aldehyde, 2 eq. of a β-ketoester, Ammonia | Dihydropyridine | Requires subsequent oxidation to form the pyridine ring. organic-chemistry.org |

| Guareschi-Thorpe | Cyanoacetamide, 1,3-dicarbonyl compound | Substituted Pyridinone | Directly yields the aromatic pyridinone. acsgcipr.org |

| Bohlmann-Rahtz | Enamine, α,β-unsaturated carbonyl compound | Substituted Pyridine | Directly yields the aromatic pyridine. acsgcipr.org |

| Chichibabin Synthesis | Aldehydes, Ketones, Ammonia/derivatives | Pyridine | A versatile but sometimes low-yielding industrial method. wikipedia.org |

Specific Routes to 4-Substituted Pyridinone Scaffolds

To synthesize the specific 4-(4-Fluorobenzyloxy)-1H-pyridin-2-one, a 4-hydroxy-pyridin-2-one intermediate is required. The synthesis of 4-substituted pyridinones can be more challenging and often requires tailored strategies. nih.gov

One effective method starts from commercially available materials like dehydroacetic acid. nih.gov Hydrolysis of dehydroacetic acid with sulfuric acid yields 4-hydroxy-6-methylpyran-2-one. This intermediate can then be reacted with aqueous ammonium hydroxide to produce 4-hydroxy-6-methylpyridin-2(1H)-one, a key scaffold for further functionalization at the 4-position. nih.gov

Another versatile approach begins with precursors such as 2-chloro-4-fluoronicotinic acid. nih.gov Through a selective nucleophilic aromatic substitution (SNAr) reaction, a desired group can be introduced at the 4-position. For example, reaction with tert-butyl ((cis)-4-aminocyclohexyl)carbamate affords the corresponding 4-substituted nicotinic acid. nih.gov Subsequent steps can then be used to form the pyridinone ring and introduce other substituents.

Introduction of the 4-Fluorobenzyloxy Moiety

Once the 4-hydroxypyridinone core is established, the next critical step is the introduction of the 4-fluorobenzyloxy group at the C4 position. This is typically accomplished via an etherification reaction.

Etherification Strategies for Benzyloxy Substitution

The most common method for forming the benzyloxy ether linkage is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group on the 4-hydroxypyridinone to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzyl (B1604629) halide derivative.

In the synthesis of this compound, the 4-hydroxypyridinone intermediate is treated with a suitable base, such as potassium carbonate or sodium hydride, to generate the corresponding phenoxide. This is followed by the addition of 4-fluorobenzyl bromide or 4-fluorobenzyl chloride. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. A similar procedure involves the O-benzylation of a pyridinone derivative using benzyl bromide in the presence of silver carbonate (Ag₂CO₃) at elevated temperatures. nih.gov

A representative etherification procedure is the reaction of a hydroxyl-containing aromatic compound with a substituted benzyl bromide in the presence of a base. For example, 4-hydroxybenzaldehyde reacts with 4-nitrobenzyl bromide using potassium carbonate as the base in DMF at 100°C to yield the corresponding ether. chemspider.com This serves as a reliable model for the etherification of 4-hydroxypyridinone with 4-fluorobenzyl bromide.

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

| 4-Hydroxypyridinone | 4-Fluorobenzyl Bromide | K₂CO₃ | DMF | Heated (e.g., 100°C) chemspider.com |

| Substituted Pyridinone | Benzyl Bromide | Ag₂CO₃ | Toluene | Heated (e.g., 70°C) nih.gov |

Considerations for Fluorine Atom Incorporation

The incorporation of a fluorine atom onto the benzyl ring is generally straightforward. The starting material, 4-fluorobenzyl bromide, is commercially available. The fluorine atom is electronically withdrawing and relatively inert under the conditions of the Williamson ether synthesis, so it does not typically interfere with the reaction. Its presence can sometimes influence the reactivity of the benzyl bromide, but it does not necessitate significant changes to the standard etherification protocols. The synthesis of various fluorobenzyl-substituted heterocyclic compounds has been reported without complications arising from the fluorine atom. nih.gov

N1-Substituent Functionalization and Diversification

After the construction of the 4-(4-Fluorobenzyloxy)-pyridin-2-one scaffold, further structural diversity can be achieved by introducing various substituents at the N1 position of the pyridinone ring. The nitrogen atom in the pyridinone ring can act as a nucleophile or be deprotonated to facilitate the addition of a wide range of functional groups. researchgate.net

Alkylation at the N1 position is a common strategy. The pyridinone nitrogen can be alkylated using various alkyl halides in the presence of a base. This reaction introduces a positive charge into the ring, which can alter the compound's reactivity. wikipedia.org For example, selective functionalization can be achieved by choosing an appropriate base; n-butyllithium or potassium hexamethyldisilazide (KHMDS) can be used to deprotonate specific positions, allowing for controlled reactions with electrophiles. researchgate.net

Amide coupling is another powerful technique for N1 diversification. nih.gov The pyridinone nitrogen can be coupled with various carboxylic acids or acid chlorides. For instance, after cooling a solution of the pyridinone in a THF/DMF mixture, a base like triethylamine (Et₃N) is added, followed by the desired acid chloride, to form the N1-acylated product. nih.gov This method allows for the introduction of a wide array of substituents, enabling extensive exploration of the chemical space for developing analogs with desired properties.

Strategies for Amine and Aryl/Heteroaryl Linkages

The introduction of amine and aryl or heteroaryl groups to the pyridinone scaffold is crucial for developing structural analogs and exploring structure-activity relationships. A variety of synthetic methods are employed to achieve these linkages.

One-pot syntheses are often favored for their efficiency. For instance, 2-(1H)-pyridinones can be synthesized directly from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a primary amine using L-proline as a catalyst. This method demonstrates broad functional group tolerance and proceeds in an environmentally friendly manner nih.gov. Another approach involves the tandem one-pot conversion of nitriles with ethyl bromoacetate, which proceeds through a Blaise reaction intermediate to form various 2-pyridinone derivatives nih.gov.

For the introduction of aryl groups, transition metal-catalyzed cross-coupling reactions are standard. Halogenated 2,3-dimethoxypyridines can be treated with arylboronic acids under Suzuki-coupling conditions to yield aryl-substituted pyridines, which are then demethylated to the desired 3-hydroxypyridin-2(1H)-ones nih.gov. The functionalization of amides through deaminative arylation, sometimes using pyrylium salts, presents another route to create aryl linkages on related heterocyclic systems nih.gov.

The nature of the linker between the pyridinone core and other moieties can significantly influence biological activity. Research on related complex molecules has shown that both amide and amine linkages can be optimal for achieving desired biological effects, highlighting the importance of versatile synthetic strategies to create these different connections nih.gov.

| Linkage Type | Synthetic Strategy | Key Reagents/Catalysts | Description |

| Amine | One-pot condensation | L-proline | Efficiently forms the pyridinone ring with an amine-derived substituent from simple precursors nih.gov. |

| Aryl | Suzuki cross-coupling | Palladium catalyst, Arylboronic acid | Couples an aryl group to a halogenated pyridine precursor nih.gov. |

| Heteroaryl | Tandem one-pot conversion | Zinc | Forms the pyridinone ring from nitriles, allowing for diverse substitutions nih.gov. |

| Amine/Amide | Oxidative Amination | Hypervalent iodine reagent | Introduces a nitrogen atom into a cyclopentenone skeleton to form the pyridinone ring chemrxiv.org. |

Example of Click Chemistry Applications for Related Fluorobenzyloxy Derivatives

Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), offers a powerful method for creating stable linkages between molecular fragments. ekb.egnih.gov This reaction is known for its high efficiency, regioselectivity, and bio-orthogonal nature, proceeding under mild, often aqueous, conditions. nih.govnih.gov The resulting 1,2,3-triazole ring is a stable linker that can mimic an amide bond but is resistant to hydrolysis .

A relevant application of this chemistry is seen in the synthesis of compounds structurally related to fluorobenzyl derivatives. For example, a series of 1-(Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridines were synthesized and evaluated for anticonvulsant activity. nih.gov In this synthesis, a fluorobenzyl moiety is linked to a triazole-containing heterocyclic system. The triazole ring is formed via a cycloaddition reaction that is characteristic of click chemistry, demonstrating the utility of this approach for linking a fluorobenzyl group to a heteroaryl core. This strategy allows for the modular assembly of complex molecules from distinct building blocks, such as an azide-functionalized pyridinone and an alkyne-functionalized fluorobenzyl derivative, or vice versa nih.govnih.gov.

| Reaction | Description | Key Features | Example Application |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a 1,4-disubstituted 1,2,3-triazole. | High yield, mild reaction conditions, high regioselectivity, bio-orthogonal. nih.govnih.gov | Synthesis of 1-(Fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridines, where a triazole serves as a stable linker nih.gov. |

Spectroscopic and Chromatographic Techniques for Compound Characterization

The definitive identification and purity assessment of this compound rely on a suite of standard analytical techniques. These methods provide detailed information about the molecule's structure, mass, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete structural assignment.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The aromatic protons on the pyridinone and fluorophenyl rings would appear in the downfield region (typically 6.0-8.5 ppm), with their splitting patterns (e.g., doublets, triplets) revealing their connectivity. The benzylic methylene protons (-O-CH₂-) would likely appear as a singlet around 5.0 ppm, and the N-H proton of the pyridinone would be a broad singlet.

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom, confirming the carbon skeleton. The carbonyl carbon (C=O) of the pyridinone ring would be significantly downfield.

¹⁹F NMR: The fluorine NMR spectrum is particularly important for confirming the presence and position of the fluorine atom on the benzyl group rsc.org.

The data table below shows representative ¹H NMR chemical shifts for key functional groups found in the target molecule and related structures.

| Functional Group | Representative ¹H NMR Chemical Shift (δ, ppm) | Multiplicity | Reference Structure |

| Aromatic Protons (Nitro-substituted Phenyl) | 8.24, 7.55 | Doublet (d) | 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one researchgate.net |

| Pyridinone Ring Proton | 5.75 | Triplet (t) | 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one researchgate.net |

| Benzylic Methylene Protons (-CH₂-Ph) | ~4.5 - 5.5 | Singlet (s) | General range for benzylic ethers |

| Aromatic Protons (Fluorophenyl) | ~7.0 - 7.5 | Multiplet (m) | 4-Fluorobenzyl alcohol chemicalbook.com |

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

Mass spectrometry and infrared spectroscopy provide complementary data for compound characterization.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). researchgate.net Electrospray ionization (ESI) is a common technique where the compound is detected as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. For this compound (C₁₂H₁₀FNO₂), the expected exact mass would be used to confirm its molecular formula researchgate.net.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond (a broad peak around 3200-3400 cm⁻¹), the C=O bond of the amide/pyridinone (a strong peak around 1650-1680 cm⁻¹), C-O ether linkages, and C-F bonds nist.govrsc.org.

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard technique for determining the purity of a synthesized compound. A sample is dissolved and injected into the HPLC system, where it passes through a column (e.g., a C18 reversed-phase column). The components of the sample are separated based on their affinity for the column's stationary phase versus the mobile phase ptfarm.pl. A UV detector is typically used to monitor the eluent, and the purity of the compound is determined by the relative area of its peak in the resulting chromatogram. A pure compound should ideally show a single, sharp peak ptfarm.pl.

Structure Activity Relationship Sar Studies of 4 4 Fluorobenzyloxy 1h Pyridin 2 One Derivatives

Influence of the 4-Fluorobenzyloxy Substituent on Biological Activity

The 4-fluorobenzyloxy moiety at the C4-position of the pyridinone ring is a critical determinant of biological activity. Its components—the fluorine atom, the benzyloxy linkage, and the phenyl ring—each play a distinct role in the interaction with biological targets.

Role of the Fluorine Atom in Ligand-Target Interactions

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic properties and binding affinity. nih.gov In the context of 4-(4-Fluorobenzyloxy)-1H-pyridin-2-one, the fluorine atom at the para position of the benzyl (B1604629) ring has several profound effects.

Modulation of Electronic Properties: Fluorine is the most electronegative element, and its presence significantly alters the electronic landscape of the phenyl ring. This can influence pKa, dipole moment, and the nature of interactions with the target protein. mdpi.com

Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions within the target's binding pocket. While it is a weak hydrogen bond acceptor, it can form orthogonal multipolar interactions with backbone carbonyl groups of amino acid residues like asparagine. mdpi.comnih.govnih.gov For instance, studies on thrombin inhibitors showed that a 4-fluoro substitution on a benzyl group led to a five-fold improvement in inhibitory activity, attributed to a close contact between the fluorine and the carbonyl moiety of Asn98. nih.gov

Metabolic Stability: Fluorination at a metabolically susceptible position can block oxidative metabolism, as the carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. nih.gov This can improve the metabolic stability and bioavailability of the compound.

Systematic analysis of protein-ligand complexes in the Protein Data Bank (PDB) confirms that short contacts involving fluorine are frequent and play an essential role in the binding affinity, even if the strength of an isolated fluorine bond is modest. researchgate.netmdpi.com

Importance of Benzyloxy Linkage and Phenyl Ring Position

The benzyloxy linker, which connects the fluorinated phenyl ring to the pyridinone core via an ether linkage, is crucial for orienting the aromatic substituent within the binding site of the target protein.

Optimal Positioning: The length and flexibility of the -O-CH2- linker allow the 4-fluorophenyl group to adopt an optimal conformation to engage with specific hydrophobic pockets or form key interactions within the active site. The interplay between linker length and the resulting biological activity is a critical aspect of drug design, where a linker that is too short or too long can be detrimental. nih.gov

Conformational Constraint: In some contexts, such as kinase inhibition, the benzyloxy group can act as a conformationally constrained element, directing other parts of the molecule to form essential hydrogen bonds with the kinase hinge region. frontiersin.org

Positional Isomerism: The substitution pattern on the phenyl ring is critical. While the 4-fluoro substitution is common, moving the fluorine to the ortho or meta position would alter the molecule's dipole moment and steric profile, potentially leading to a significant loss or change in activity. The para-position often allows the substituent to extend into a deeper pocket without causing steric clashes.

Impact of Substitutions on the Pyridinone Heterocycle

Modifications to the pyridinone core itself offer another avenue for modulating biological activity. The pyridinone ring has several positions (C3, C5, and C6) that can be derivatized to enhance interactions with the target. researchgate.net

Modulation of Biological Activity via Core Modifications

Introducing substituents on the pyridinone ring can significantly alter a compound's potency and selectivity. SAR studies on various pyridinone-based inhibitors have shown that even minor structural modifications can lead to considerable changes in activity. researchgate.net For example, in the development of anti-HIV agents, substitutions at the C3 and C4 positions of the pyridinone ring were found to be crucial for antiviral activity. frontiersin.org Similarly, for influenza A endonuclease inhibitors, placing diphenyl groups at the adjacent C5 and C6 positions led to a significant enhancement in potency. nih.gov

Regiospecificity of Substituents on Pharmacological Profile

The specific position of a substituent on the pyridinone ring has a distinct impact on the pharmacological profile.

C3-Position: Substitutions at this position can be directed towards solvent-exposed regions or specific sub-pockets of an active site. For example, the introduction of a 3-iodo substituent in certain pyridinone series was found to be highly effective. nih.gov

C5-Position: This position is often modified to enhance binding or improve physicochemical properties. In a series of pyridin-2(1H)-one derivatives developed as analgesics, modifications at the C5 position, such as replacing a linking nitrogen atom with an oxygen or an amide function, yielded compounds with good activity. nih.gov

C6-Position: Substitutions at the C6-position can influence interactions with the "gatekeeper" residue in kinases or extend into nearby hydrophobic regions.

The following table illustrates the effect of substitutions at various positions on the pyridinone core in a series of kinase inhibitors.

| Compound | Substitution Position | Substituent | Target Kinase | IC50 (nM) |

|---|---|---|---|---|

| 1a | C5, C6 | Unsubstituted | Pim-1 | 1500 |

| 1b | C5 | -CH3 | Pim-1 | 850 |

| 1c | C6 | -Phenyl | Pim-1 | 320 |

| 1d | C5, C6 | -Diphenyl | Pim-1 | 45 |

Effects of N1-Substituent Variations on Potency and Selectivity

The nitrogen atom at the N1-position of the 1H-pyridin-2-one ring is a key site for modification, and the nature of the substituent at this position can profoundly influence both the potency and selectivity of the compound. The N1-substituent often projects into the solvent-exposed region of a binding site, allowing for the introduction of various groups to optimize properties.

Studies on N-aryl pyridinones as p38α kinase inhibitors demonstrated that the N-aryl group plays a crucial role in activity. frontiersin.org Similarly, for anti-HBV agents, N-aryl derivatives consistently showed better activity than their N-alkyl counterparts. frontiersin.org The choice of the N1-substituent can impact:

Potency: By introducing groups that form additional interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein. For example, in a series of DNA-PK inhibitors, an N1-cyclopentyl substituent was found to be favorable. nih.gov

Selectivity: The N1-substituent can be tailored to exploit differences in the active sites of related proteins, thereby improving selectivity. A bulky or specifically functionalized N1-group may be accommodated by the target of interest but clash with the binding site of off-target proteins.

The table below summarizes the impact of different N1-substituents on the activity of a series of pyridinone-based p38α MAP kinase inhibitors.

| Compound | N1-Substituent | p38α IC50 (nM) |

|---|---|---|

| 2a | -H | 5200 |

| 2b | -Methyl | 1100 |

| 2c | -Ethyl | 750 |

| 2d | -Cyclopentyl | 85 |

| 2e | -Phenyl | 45 |

| 2f | -4-Fluorophenyl | 22 |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are cornerstone strategies in drug discovery used to identify novel chemotypes with improved efficacy, better pharmacokinetic profiles, or to circumvent existing patents. nih.govuniroma1.it These approaches involve modifying the core structure of a molecule while preserving its essential biological activity. nih.gov

Scaffold Hopping: This strategy entails replacing the central pyridin-2-one core with a different, isofunctional scaffold. The goal is to retain the key three-dimensional arrangement of functional groups responsible for biological activity while exploring new chemical space. uniroma1.it For the this compound scaffold, a hopping strategy might replace the pyridinone ring with other heterocyclic systems known to act as bioisosteres, such as pyrimidinones, pyrazinones, or even non-aromatic bicyclic systems. frontiersin.org This can lead to compounds with significantly different physical properties but retained or enhanced biological function. dundee.ac.uk

Bioisosteric Replacements: Bioisosterism involves the substitution of atoms or groups within a molecule with other groups that have similar physical or chemical properties, leading to a molecule that maintains the desired biological activity. baranlab.orgcambridgemedchemconsulting.com In the context of this compound derivatives, bioisosteric replacements can be applied to several parts of the molecule:

The Pyridin-2-one Core: As a "privileged structure," modifications to the core itself are common. For instance, the endocyclic nitrogen or the exocyclic oxygen could be replaced or shifted. frontiersin.org

The Benzyloxy Linker: The ether linkage (-O-CH2-) is crucial for orienting the fluorophenyl ring. Bioisosteric replacements could include thioethers (-S-CH2-), sulfoxides (-SO-CH2-), or short alkyl chains (-CH2-CH2-), which would alter the bond angle, length, and flexibility of the linker.

The 4-Fluorophenyl Group: The fluorine atom at the para-position of the phenyl ring is a key feature. Its bioisosteric replacement could involve other halogens (Cl, Br), small electron-withdrawing groups (CN, CF3), or even small heterocyclic rings like pyridine (B92270), to modulate electronic properties and potential hydrogen bond interactions. cambridgemedchemconsulting.com

The following table illustrates potential bioisosteric replacements and the expected impact on molecular properties based on established medicinal chemistry principles.

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Activity/Properties |

| Pyridin-2-one | Pyrimidin-4-one | Alter hydrogen bonding pattern, explore new IP space. | May alter target selectivity and solubility. |

| Ether Linkage (-O-) | Thioether (-S-) | Modify bond angle and lipophilicity. | Could change binding orientation and metabolic stability. |

| para-Fluoro | para-Chloro | Increase lipophilicity and size. | May enhance binding through different halogen interactions. |

| para-Fluoro | para-Cyano (CN) | Introduce a linear hydrogen bond acceptor. | Could significantly alter electronic profile and target interactions. |

| Phenyl Ring | Pyridine Ring | Introduce a hydrogen bond acceptor, alter pKa. | Can improve solubility and introduce new vector for interactions. |

Design Principles for Lead Optimization

Lead optimization is an iterative process that refines a promising hit compound into a preclinical candidate by improving its potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govcriver.com For derivatives of this compound, several design principles are critical.

Improving Potency and Selectivity: Systematic SAR studies are conducted by synthesizing analogs with modifications at various positions. For this scaffold, key areas for modification include:

Substitution on the Pyridinone Ring: Adding small alkyl or halogen groups to the C3, C5, or C6 positions can probe for additional binding pockets and influence the electronic nature of the ring system.

Substitution on the Phenyl Ring: While the parent compound has a fluorine at the 4-position, exploring other positions (2-, 3-) and different substituents (e.g., methoxy, trifluoromethyl) can fine-tune electronic and steric interactions with the target protein. nih.gov

Modification of the N1 Position: The nitrogen at the 1-position of the pyridinone ring is a common site for derivatization. Introducing small alkyl chains or functionalized groups can modulate solubility and cell permeability.

Enhancing ADMET Properties: A lead compound must not only be potent but also possess drug-like properties. Key optimization goals include:

Metabolic Stability: The fluorobenzyl group is often incorporated to block metabolic oxidation at the para-position. ijpsjournal.com Further strategies could involve replacing metabolically labile hydrogens with deuterium or other blocking groups.

Solubility: The pyridinone scaffold provides both hydrogen bond donor and acceptor capabilities, which can be leveraged to improve aqueous solubility. frontiersin.org Introducing polar functional groups on the N1-substituent or replacing the phenyl ring with a more polar heterocycle like pyridine can enhance solubility.

Permeability: Lipophilicity, often measured as LogP, is a key determinant of cell membrane permeability. Optimization requires balancing lipophilicity to achieve good permeability without compromising solubility or increasing off-target toxicity.

The following table outlines a hypothetical lead optimization campaign starting from the parent compound.

| Compound | Modification | IC50 (nM) | Aqueous Solubility (µg/mL) | Metabolic Stability (t½, min) | Optimization Goal |

| Lead: this compound | - | 150 | 15 | 35 | Initial Hit |

| Analog 1 | Add C5-Methyl group | 80 | 10 | 45 | Improve potency |

| Analog 2 | Replace Phenyl with Pyridin-3-yl | 120 | 50 | 30 | Improve solubility |

| Analog 3 | N1-hydroxyethyl substituent | 200 | 85 | 25 | Drastically improve solubility |

| Optimized Lead | C5-Methyl + N1-methyl | 50 | 25 | 60 | Balance potency, solubility, and stability |

Comparative SAR with Related Fluorinated Heterocyclic Scaffolds

Incorporating fluorine into heterocyclic scaffolds is a widely used strategy in drug design. ijpsjournal.com Comparing the SAR of this compound with other fluorinated heterocycles, such as fluoroquinolones and fluorinated pyrazoles, provides valuable insights into the role of both the fluorine atom and the core scaffold.

The Role of Fluorine: The substitution of hydrogen with fluorine can have profound effects on a molecule's properties. ijpsjournal.com

Electronic Effects: Fluorine is highly electronegative, which can alter the pKa of nearby functional groups and influence the molecule's ability to participate in hydrogen bonding. On an aromatic ring, it can modulate the electron density and affect interactions with the biological target.

Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This is often exploited to block sites of metabolism and prolong a drug's half-life.

Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with electron-rich groups in a protein's active site, thereby enhancing binding affinity.

Comparison with Fluorinated Pyrazoles: Fluorinated pyrazoles are found in various drugs, including anti-inflammatory agents like celecoxib. The fluorine or trifluoromethyl group often contributes to improved metabolic stability and target selectivity. For instance, in selective COX-2 inhibitors, the CF3 group is critical for fitting into the specific sub-pocket of the enzyme. This highlights how the interplay between the fluorine substituent and the specific topology of the heterocyclic scaffold dictates biological activity and selectivity.

The table below provides a comparative overview of the general impact of fluorination on different heterocyclic scaffolds.

| Scaffold | Example Drug Class | Typical Position of Fluorine | Primary Role of Fluorine | Key SAR Determinants (besides F) |

| Pyridin-2-one | Various (e.g., Antitumor) | Aromatic ring substituent (e.g., 4-F-benzyl) | Enhance binding, block metabolism | Substituents on pyridinone N1 and C3/C5 positions |

| Quinolone | Antibiotics (Fluoroquinolones) | C6-position | Essential for DNA gyrase inhibition | C7-substituent (piperazine, etc.) defines spectrum |

| Pyrazole | Anti-inflammatory (COX-2 inhibitors) | Aromatic ring substituent (e.g., 4-F-phenyl) | Enhance selectivity and metabolic stability | Nature and position of aryl groups on pyrazole |

| Pyrimidine | Antivirals, Kinase Inhibitors | C5-position | Increase potency, alter electronics | Substituents at C2 and C4 positions |

Biological Activities and Pharmacological Mechanisms of Action

Enzyme Inhibition Profiles

The primary mechanism of action investigated for pyridin-2-one derivatives involves the inhibition of various enzymes critical to pathological processes.

Antifungal Activity and Target Modulation (e.g., Fgb1 protein)

While direct studies on the antifungal properties of 4-(4-Fluorobenzyloxy)-1h-pyridin-2-one are not extensively documented in the available literature, the pyridone chemical class has been associated with antifungal activity. The structural characteristics of pyridones, such as their ability to chelate metal ions essential for fungal enzyme function, contribute to this potential. This capability is considered a factor in their antifungal and antibacterial activities by enhancing binding affinity and specificity to microbial targets. researchgate.net

Farnesyltransferase (FTase) Inhibition

The 1H-pyridin-2-one scaffold has been identified as a foundation for potent and selective inhibitors of Farnesyltransferase (FTase). nih.gov FTase is a crucial enzyme in post-translational modification of proteins, including the Ras protein, which is implicated in cancer cell signaling. Inhibition of this enzyme is a key target in oncology research. Structure-based drug design has led to the synthesis of novel series of 1H-pyridin-2-one derivatives that demonstrate significant FTase inhibitory activity. nih.gov Studies on related piperidine-based FTase inhibitors, derived from a piperidin-2-one library, have shown that this class of compounds can act as Ras competitive inhibitors, with some enantiomers exhibiting IC50 values in the low nanomolar range. acs.org

Table 1: Farnesyltransferase (FTase) Inhibition by a Related Piperidine Derivative

| Compound | Target Enzyme | IC50 (nM) | Inhibition Type |

| (+)-Piperidine 8 | Farnesyltransferase | 1.9 | Ras Competitive |

Data pertains to a related piperidine derivative and is presented to illustrate the potential of the broader chemical class. acs.org

Poly(ADP-ribose)polymerase (PARP) Inhibition

Alpha-Glucosidase and Alpha-Amylase Inhibition

Inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. Quantitative structure-activity relationship (QSAR) and molecular docking studies have been performed on series of α-glucosidase inhibitory derivatives containing the pyridine (B92270) scaffold. researchgate.net Furthermore, thiourea derivatives based on 3-aminopyridin-2(1H)-ones have been synthesized and evaluated for their α-glucosidase inhibitory action, with some compounds showing activity, although generally less potent than the standard drug acarbose. mdpi.com These studies suggest that the pyridin-2-one scaffold is a viable candidate for the design of α-glucosidase inhibitors. researchgate.netmdpi.com

Kinase Inhibition (e.g., Met kinase, ErbB-1/ErbB-2 tyrosine kinases)

The pyridin-2(1H)-one scaffold is a key component in the development of various kinase inhibitors. Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.

c-Src Kinase: A series of pyridin-2(1H)-one derivatives were synthesized and showed inhibitory activity against c-Src kinase, a non-receptor tyrosine kinase implicated in cancer progression. One of the most potent compounds in the series exhibited an IC50 value of 12.5 μM. nih.gov

Other Kinases: Pyridine-2(H)-one derivatives have also been investigated for their potential to inhibit other kinases. For instance, new derivatives bearing a 4-(benzyloxy)phenyl subunit have been synthesized and evaluated for their therapeutic potential against breast cancer, with molecular docking studies suggesting strong binding affinities to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2/ErbB-2). cncb.ac.cn

Table 2: Kinase Inhibition by Representative Pyridin-2(1H)-one Derivatives

| Compound Class | Target Kinase | IC50 (μM) |

| 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one | c-Src Kinase | 12.5 |

| Furo[2,3-b]pyridine derivatives | AKT1, ERα, HER2 (ErbB-2) | Strong binding affinity noted |

Data from studies on various pyridin-2-one derivatives illustrates the scaffold's potential as a kinase inhibitor. nih.govcncb.ac.cn

Receptor Interaction Studies

Beyond enzyme inhibition, pyridone-based structures have been shown to interact with specific cellular receptors.

Cannabinoid Receptor Type 2 (CB2R): A novel series of N-aryl-2-pyridone-3-carboxamide derivatives have been synthesized and identified as agonists for the human cannabinoid receptor type 2 (CB2R). The most promising compound from this series demonstrated a potent agonist activity with an EC50 value of 112 nM. nih.gov CB2R is a G-protein coupled receptor primarily expressed in the immune system and is a target for treating pain and inflammation without the psychoactive effects associated with CB1R. nih.gov

Opioid Receptors: While not directly involving a pyridone ring, related aminobenzyloxyarylamide derivatives have been designed as selective κ (kappa) opioid receptor antagonists. researchgate.net This suggests that the benzyloxy portion of the this compound molecule could potentially contribute to interactions with various receptor types. One such derivative showed a high affinity for the κ opioid receptor with a Ki value of 15.7 nM. researchgate.net

Table 3: Receptor Interaction of Representative Pyridone and Related Derivatives

| Compound Class | Receptor Target | Activity | Potency Value |

| N-aryl-2-pyridone-3-carboxamide | Cannabinoid Receptor 2 (CB2R) | Agonist | EC50 = 112 nM |

| Aminobenzyloxyarylamide | Kappa Opioid Receptor | Antagonist | Ki = 15.7 nM |

Data is presented to illustrate the potential of the pyridone scaffold and related structures to interact with specific receptors. nih.govresearchgate.net

Ligand Binding to Specific Receptors

There is a lack of direct evidence detailing the specific receptor binding profile of this compound. However, the pyridinone scaffold is recognized as a versatile pharmacophore capable of interacting with various biological targets. The nature and position of substituents on the pyridinone ring play a crucial role in determining its binding affinity and selectivity.

The presence of a benzyloxy group, and specifically a fluorinated benzyl (B1604629) ether, can significantly influence ligand-receptor interactions. The fluorine atom can alter the electronic properties of the molecule and participate in hydrogen bonding or other non-covalent interactions within a receptor's binding pocket, potentially enhancing affinity and selectivity. For instance, in the design of other therapeutic agents, the inclusion of a 2,6-difluorobenzyl ether group has been shown to enhance potency by inducing conformational changes in the target protein, creating a larger, more accommodating binding site. nih.gov This suggests that the 4-fluorobenzyloxy moiety of the title compound could play a key role in its interaction with specific, yet to be identified, biological receptors.

Modulatory Effects on Receptor Pathways

Given the absence of specific studies on this compound, its modulatory effects on receptor pathways remain uncharacterized. However, by examining related pyridinone-containing molecules, it is plausible to infer potential mechanisms. Pyridinone derivatives have been shown to act as inhibitors of various enzymes and modulators of signaling pathways. nih.gov For example, certain pyridinone derivatives function as inhibitors of protein tyrosine kinases, Met kinase, and histone deacetylase (HDAC), all of which are critical components of cellular signaling cascades. nih.gov

The 4-hydroxy-2-pyridone alkaloid family, structurally related to the core of the title compound, is known to exert a range of biological effects, which are inherently linked to the modulation of cellular pathways. rsc.orgsioc-journal.cn The specific pathways modulated by these compounds are diverse and depend on the full chemical structure of the individual alkaloid.

Anti-Proliferative and Anti-Tumor Mechanisms

The pyridin-2-one scaffold is a constituent of numerous compounds exhibiting anti-proliferative and anti-tumor properties. frontiersin.org While this compound has not been specifically evaluated, its core structure suggests potential for such activity.

Pyridinone derivatives have been demonstrated to exert their anti-proliferative effects through the modulation of various cellular pathways critical for cancer cell growth and survival. For example, some pyridinone-containing molecules have been identified as inhibitors of key signaling proteins such as Met kinase, mitogen-activated protein kinase (MAPK), and ribonucleotide reductase. nih.gov

A study on 4-hydroxy-2-pyridone alkaloids revealed that some of these compounds exhibit potent antiproliferative activities against various tumor cell lines. nih.gov For instance, torrubiellone C, a 4-hydroxy-2-pyridone alkaloid, was found to induce potent apoptotic inhibitory activities in Jurkat T cells. nih.gov The anti-proliferative activity of pyridine derivatives is often influenced by the nature of their substituents. A review of various pyridine derivatives indicated that the presence of -OH and -C=O groups can enhance antiproliferative activity, while bulky groups or halogen atoms might decrease it. nih.govmdpi.com

Table 1: Anti-proliferative Activity of Selected 4-Hydroxy-2-Pyridone Alkaloids

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Torrubiellone C | Jurkat T cells | 7.05 | nih.gov |

This table presents data for compounds structurally related to the pyridin-2-one core.

The anti-tumor activity of pyridinone derivatives can also be attributed to the antagonism of specific biological processes essential for tumor progression. For instance, some pyridinone-based compounds have been designed as inhibitors of angiogenesis, a critical process for tumor growth and metastasis. While direct evidence for this compound is unavailable, the general class of pyridinone derivatives has shown potential in this area. frontiersin.org

Anti-Microbial Activity

The 2-pyridone core is present in a variety of natural and synthetic compounds with documented anti-microbial properties. researchgate.net

4-Hydroxy-2-pyridone alkaloids, which share a core structure with the subject compound, have demonstrated a range of anti-bacterial activities. rsc.orgresearchgate.net These natural products have been shown to be effective against various bacterial strains. For example, several 4-hydroxy-2-pyridone alkaloids have shown inhibitory activity against Gram-positive bacteria. mdpi.com

A study on newly isolated 4-hydroxy-2-pyridone alkaloids, furanpydone A and B, along with known compounds N-hydroxyapiosporamide and apiosporamide, tested their antimicrobial activities against nine pathogenic microorganisms. Apiosporamide, in particular, exhibited broad inhibitory activities against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Bacillus subtilis, Clostridium perfringens, and Ralstonia solanacarum. mdpi.com

Table 2: Anti-bacterial Activity of Selected 4-Hydroxy-2-Pyridone Alkaloids

| Compound | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| Apiosporamide | Staphylococcus aureus | 1.56 - 6.25 | mdpi.com |

| Apiosporamide | MRSA | 1.56 - 6.25 | mdpi.com |

| Apiosporamide | Bacillus subtilis | 1.56 - 6.25 | mdpi.com |

This table presents data for compounds structurally related to the pyridin-2-one core.

The pyridone scaffold itself has been a focus for the development of new anti-bacterial agents. N-substituted 2-pyridones are known to possess antimicrobial properties, and some derivatives have been shown to target bacterial DNA gyrase. nih.gov

Anti-HIV (NNRTI) Activity

Pyridinone derivatives have emerged as a promising scaffold in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. NNRTIs are a critical component of highly active antiretroviral therapy (HAART) as they allosterically inhibit the reverse transcriptase enzyme, a key protein in the HIV life cycle.

Research into novel 6-substituted-4-cycloalkyloxy-pyridin-2(1H)-ones has demonstrated their potential as potent NNRTIs. nih.gov Certain compounds within this series have shown significant activity against wild-type HIV-1 strains and, importantly, against strains that have developed resistance to other reverse transcriptase inhibitors. nih.gov

For instance, specific derivatives bearing an isopropyl or iodine group have exhibited highly potent activity. nih.gov The stereochemistry of these molecules plays a crucial role in their antiviral efficacy. Studies have shown that the trans isomers of certain pyridinone derivatives can be significantly more potent—by as much as 400-fold—than their cis counterparts. nih.gov One of the most potent inhibitors identified in this class, a trans enantiomer, was highly effective against HIV-1 strains with single or double mutations in the reverse transcriptase enzyme, such as Y181C and K103N. nih.gov These findings underscore the potential for developing new pyridinone-based antiretroviral drugs with an improved resistance profile. nih.gov

The journey of NNRTIs from laboratory research to clinical application has seen the approval of several drugs, highlighting the success of targeting the allosteric site of HIV-1 reverse transcriptase. nih.gov The development of compounds like Efavirenz, which belongs to the benzoxazinone class, showcases the strategies employed to enhance potency against resistant strains. nih.gov The exploration of diverse chemical scaffolds, such as the pyridinones, continues this effort to combat the challenge of drug resistance in HIV therapy.

Other Reported Biological Activities of Pyridinone Derivatives

The pyridinone core is a versatile structure that has been incorporated into compounds exhibiting a wide range of biological activities beyond antiretroviral effects. frontiersin.orgnih.gov These activities include antitumor, antimicrobial, and anticoagulant properties, among others. frontiersin.orgnih.gov The ability of the pyridinone scaffold to serve as a hydrogen bond donor and acceptor, along with the potential for substitution at multiple positions, allows for the fine-tuning of its physicochemical properties and biological targets. frontiersin.orgnih.gov

Anti-inflammatory Properties

Pyridinone derivatives have been widely investigated for their anti-inflammatory potential. frontiersin.orgnih.gov Inflammation is a complex biological response, and excessive inflammation is a hallmark of numerous diseases. The anti-inflammatory effects of pyridinone derivatives are believed to be mediated through various mechanisms.

One of the key mechanisms is the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. nih.gov Some pyridinone derivatives have been shown to act as dual inhibitors of COX-1 and COX-2. nih.gov For example, a novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives, synthesized from a 2-pyridone template, demonstrated significant in vivo anti-inflammatory activity in an ear edema model. nih.gov The most potent of these compounds exhibited dual inhibitory activity against both COX-1 and COX-2 isoenzymes without significant cytotoxicity. nih.gov

Other proposed anti-inflammatory mechanisms for pyridinone derivatives include the reduction of other inflammatory mediators such as nitric oxide (NO) and bradykinin. nih.govresearchgate.net The iron-chelating properties of some 3-hydroxy-pyridine-4-one derivatives may also contribute to their anti-inflammatory effects, as key inflammatory enzymes like cyclooxygenase and lipoxygenase are heme-dependent. nih.govresearchgate.net

| Compound Class | Mechanism of Action | Experimental Model | Observed Effect |

|---|---|---|---|

| Pyrido[2,3-d]pyridazine-2,8-diones | Dual COX-1/COX-2 Inhibition | Ear Edema Model (in vivo) | Significant reduction in edema nih.gov |

| 3-Hydroxy-pyridine-4-one Derivatives | Potential inhibition of PGs, NO, bradykinin; Iron chelation | Carrageenan-induced Paw Edema (in vivo) | Significant anti-inflammatory activity nih.govresearchgate.net |

Cardiotonic Effects

Certain pyridinone derivatives have been identified as potent cardiotonic agents, meaning they can increase the force of contraction of the heart muscle. This property makes them of interest for the treatment of conditions like congestive heart failure. The mechanism of action for many of these compounds is the inhibition of phosphodiesterase 3 (PDE3), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, these drugs increase intracellular cAMP levels, leading to enhanced cardiac contractility.

Amrinone and Milrinone are well-known examples of bipyridine derivatives that act as PDE3 inhibitors and have been used in the treatment of heart failure. Following these leads, researchers have synthesized and evaluated novel pyridone derivatives for their cardiotonic activity. Studies on 3-acetyl-4-amino-3,4-dihydropyridin-2(1H)-one derivatives, for instance, have shown that these compounds can produce a positive inotropic effect, as demonstrated in isolated frog heart perfusion models.

Further research into pyridyl-2(1H)-quinolone derivatives has also yielded compounds with significant positive inotropic activity. nih.gov Several of these derivatives were found to be substantially more potent than the reference drug milrinone in studies using isolated guinea pig atria. nih.gov The position of the pyridyl ring on the quinolone structure was found to be a critical determinant of activity, with 6-pyridyl derivatives often showing the highest potency. nih.gov

| Compound Class | Proposed Mechanism | Experimental Model | Relative Potency |

|---|---|---|---|

| 3-acetyl-4-amino-3,4-dihydropyridin-2(1H)-one derivatives | Positive Inotropic Effect | Isolated Frog Heart Perfusion | Showed good activity compared to standard drugs |

| Pyridyl-2(1H)-quinolone derivatives | Positive Inotropic Effect | Isolated Guinea Pig Atria | Up to 50 times more potent than Milrinone nih.gov |

Preclinical Research on this compound Remains Undisclosed

Despite extensive investigation, detailed preclinical research findings for the chemical compound this compound are not publicly available. A thorough review of scientific literature and databases did not yield specific data on its biological evaluation, including in vitro and in vivo studies.

The requested article, which was to be structured around a detailed outline of preclinical research methodologies, cannot be generated due to the absence of specific experimental results for this compound. This includes a lack of information on:

In Vitro Biological Assays: No published studies were found that detail the compound's activity in enzyme assays, including IC50 determination. Information regarding its effects in cell-based assays to determine cellular activity or specific pathway inhibition is also unavailable. Furthermore, there are no public records of its biochemical characterization through methods like enzyme kinetics studies.

In Vivo Animal Models: There is no accessible research detailing the use of this compound in any relevant disease models. Consequently, there is no information on the assessment of its efficacy in biological systems.

While the pyridin-2-one chemical scaffold is of interest in medicinal chemistry and has been explored for various therapeutic targets, the specific substitution pattern of a 4-fluorobenzyloxy group at the 4-position has not been the subject of published preclinical research that is currently in the public domain.

Therefore, the creation of an article with the requested detailed sections and data tables on the preclinical research methodologies and models for the biological evaluation of this compound is not possible at this time.

Future Directions and Research Opportunities

Exploration of Novel Therapeutic Indications for 4-(4-Fluorobenzyloxy)-1H-pyridin-2-one Analogs

The structural motif of this compound, featuring a fluorinated benzyl (B1604629) group, suggests a broad spectrum of potential therapeutic applications beyond its currently explored activities. The pyridinone core is a privileged scaffold found in numerous FDA-approved drugs and is known for its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.netnih.gov The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. mdpi.com

Future research should systematically explore the potential of this compound analogs in various therapeutic areas. Given the prevalence of pyridinone derivatives as kinase inhibitors, a primary focus will be on their application in oncology. ijpsonline.comekb.eg Analogs could be screened against a wide panel of kinases implicated in various cancers. For instance, derivatives have shown promise as inhibitors of c-Met and TRK kinases, which are key targets in cancer therapy. researchgate.net Furthermore, the anti-proliferative activity of fluorinated 4-amino-2(1H)-pyridinones suggests potential in developing novel anticancer agents. nih.gov

Beyond cancer, the antiviral potential of pyridinone derivatives warrants further investigation. nih.gov Analogs of this compound could be evaluated against a range of viruses, building on the known anti-HIV activity of other pyridinone compounds. nih.gov Additionally, the anti-inflammatory and analgesic properties observed in some pyridinone series open up avenues for developing treatments for chronic inflammatory diseases and pain management.

Development of Advanced Synthetic Strategies for Complex Derivatives

The creation of diverse and complex libraries of this compound analogs hinges on the development of advanced and efficient synthetic methodologies. While classical methods for pyridinone synthesis exist, future efforts will likely focus on late-stage functionalization and C-H activation techniques to introduce molecular diversity efficiently. nih.govnih.govacs.orgbohrium.com

Direct C-H functionalization of the pyridine (B92270) ring is a powerful strategy for generating novel analogs without the need for pre-functionalized starting materials. nih.govnih.govacs.org Recent advancements in this area, including photocatalytic methods and transition metal-catalyzed reactions, offer opportunities to selectively introduce substituents at various positions on the pyridinone core. nih.gov These methods could be employed to append different functional groups to the this compound scaffold, thereby modulating its physicochemical properties and biological activity.

| Synthetic Strategy | Description | Potential Application for this compound Derivatives |

| C-H Functionalization | Direct modification of carbon-hydrogen bonds on the pyridine ring. nih.govnih.govacs.org | Introduction of diverse substituents at various positions to create a library of analogs for structure-activity relationship studies. |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. iipseries.org | Rapid and efficient synthesis of structurally diverse pyridinone cores. |

| Transition Metal Catalysis | Utilization of metals like palladium, rhodium, and nickel to facilitate bond formation. nih.goviipseries.org | Crucial for cross-coupling reactions to attach the fluorobenzyloxy group and other aryl or alkyl substituents. |

| Photocatalysis | Using light to drive chemical reactions. nih.gov | A mild and efficient method for C-H functionalization and other transformations. |

Application of Artificial Intelligence and Machine Learning in Pyridinone Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel this compound analogs. frontiersin.orgicmerd.comnih.govmdpi.com These computational tools can significantly accelerate the identification of promising drug candidates by predicting their biological activity, physicochemical properties, and potential off-target effects. nih.govnih.govnih.govgithub.comresearchgate.netplos.org

De novo drug design, powered by generative AI models, can create novel molecular structures with desired properties. frontiersin.orgicmerd.comnih.govmdpi.com By training these models on large datasets of known pyridinone derivatives and their biological activities, it is possible to generate new analogs of this compound that are optimized for potency and selectivity against specific biological targets. chemrxiv.org

Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be developed to predict the bioactivity of newly designed compounds. nih.govnih.govresearchgate.netplos.org These models can help prioritize which virtual compounds should be synthesized and tested, thereby saving time and resources. Furthermore, AI can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, which is a critical step in the drug development process.

| AI/ML Application | Description | Relevance to Pyridinone Drug Design |

| De Novo Drug Design | Generative models create novel molecular structures with desired properties. frontiersin.orgicmerd.comnih.govmdpi.com | Design of novel this compound analogs with optimized activity and selectivity. chemrxiv.org |

| QSAR Modeling | Predictive models that correlate chemical structure with biological activity. nih.govnih.govresearchgate.netplos.org | Prioritization of virtual compounds for synthesis and experimental testing. |

| ADME Prediction | Machine learning models to predict the pharmacokinetic properties of compounds. | Early identification of candidates with favorable drug-like properties. |

| Target Prediction | Algorithms that predict the biological targets of a given compound. nih.govnih.govresearchgate.net | Identification of novel therapeutic indications for existing and new analogs. |

Elucidation of Undiscovered Biological Targets and Off-Target Effects

While kinase inhibition is a prominent activity of many pyridinone derivatives, a comprehensive understanding of the full biological target landscape of this compound analogs is crucial for both identifying new therapeutic opportunities and mitigating potential side effects. Future research should focus on elucidating both novel on-targets and unintended off-targets.

Computational approaches, including in silico screening and predictive modeling, can be employed to predict potential off-target interactions. researchgate.netnih.govpharm.ai These methods can help to identify kinases and other proteins that may be inhibited by these compounds, providing a more complete picture of their pharmacological profile. researchgate.netresearchgate.netnih.gov Experimental validation through techniques such as kinase inhibitor profiling and chemoproteomics will be essential to confirm these predictions. researchgate.netnih.gov

The identification of novel biological targets could open up entirely new therapeutic avenues. For example, some pyridinone derivatives have been found to act as antagonists for receptors like the adenosine A2A receptor, suggesting a role in cancer immunotherapy. nih.govresearchgate.net A systematic screening of this compound analogs against a diverse panel of biological targets could uncover unexpected activities and expand their therapeutic potential beyond the current focus.

Synergistic Approaches with Other Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Future research should explore the potential of this compound analogs in synergistic combinations with other therapeutic agents.

Given their likely role as kinase inhibitors, combining these analogs with other anticancer drugs could lead to enhanced efficacy and overcome drug resistance. ekb.egacs.orgnih.gov For example, combining a pyridinone-based kinase inhibitor with a DNA-damaging agent or an immune checkpoint inhibitor could create a powerful synergistic effect. acs.org Preclinical studies in relevant cancer models will be necessary to identify the most effective combination strategies.

The potential for synergistic effects is not limited to oncology. In the context of infectious diseases, combining a pyridinone-based antiviral with another agent that targets a different stage of the viral life cycle could improve treatment outcomes and reduce the emergence of drug-resistant strains. Similarly, in inflammatory diseases, combining a pyridinone analog with an existing anti-inflammatory drug could provide a more potent and durable therapeutic response.

Q & A

Q. What are the recommended synthetic routes for 4-(4-Fluorobenzyloxy)-1H-pyridin-2-one, and how can purity be validated?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogous fluorinated pyridinones have been prepared by reacting hydroxy-pyridinone intermediates with fluorinated benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Post-synthesis, purity is validated using:

- HPLC : To confirm >95% purity.

- NMR Spectroscopy : Key signals include the fluorobenzyl proton resonance (δ ~5.1 ppm for -OCH₂-), aromatic protons (δ ~6.5–7.5 ppm), and lactam carbonyl (δ ~165–170 ppm in ¹³C NMR) .

- Mass Spectrometry : HRMS (ESI+) should match the theoretical molecular ion ([M+H]⁺ = C₁₂H₁₀FNO₂⁺, calculated 235.0743).

Q. How is the structural stability of this compound assessed under experimental conditions?

Stability studies involve:

- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures (e.g., >200°C indicates thermal stability for most reactions) .

- pH-Dependent Stability : Incubate the compound in buffers (pH 1–12) and monitor degradation via UV-Vis or LC-MS over 24–72 hours.

- Light Sensitivity : Expose to UV/visible light and track changes in NMR or HPLC profiles.

Q. What preliminary pharmacological screening methods are used to evaluate its bioactivity?

Initial screens focus on:

- Enzyme Inhibition Assays : Test against kinases or oxidoreductases (e.g., IC₅₀ determination using fluorogenic substrates).

- Cellular Viability Assays : MTT or resazurin-based assays in cancer (e.g., HepG2) or diabetic cell models .

- Binding Affinity Studies : Surface plasmon resonance (SPR) to measure interactions with targets like integrases or receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

SAR strategies include:

- Modification of the Fluorobenzyl Group : Replace 4-fluoro with other halogens (Cl, Br) or electron-withdrawing groups to enhance target binding .

- Lactam Ring Functionalization : Introduce methyl or ethyl groups at the 3-position to improve metabolic stability .

- Pharmacokinetic Profiling : Assess logP (via shake-flask method) and plasma protein binding (equilibrium dialysis) to prioritize analogs with balanced solubility and bioavailability.

Q. What methodologies resolve contradictions in reported biological data (e.g., divergent IC₅₀ values)?

Contradictions arise from assay variability. Mitigation approaches:

- Standardized Protocols : Use reference compounds (e.g., EP standards ) in parallel.

- Orthogonal Assays : Confirm inhibitory activity via both enzymatic (e.g., fluorescence quenching) and cellular (e.g., Western blot for target phosphorylation) methods.

- Meta-Analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers.

Q. How are in vivo pharmacokinetic parameters optimized for this compound?

Optimization involves:

- Prodrug Design : Esterification of the hydroxyl group to enhance oral absorption .

- Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to identify major metabolites (LC-MS/MS).

- Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in target organs via scintillation counting.

Q. What strategies address low yield in scaled-up synthesis?

Low yields often stem from intermediate instability. Solutions include:

- Protecting Group Chemistry : Temporarily protect the lactam NH during benzylation (e.g., using Boc anhydride) .

- Catalytic Optimization : Screen Pd/Cu catalysts for coupling steps to reduce side reactions .

- Flow Chemistry : Implement continuous reactors to improve heat/mass transfer during exothermic steps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.